Desloratadine is classified as a second-generation tricyclic antihistamine, which means it is less likely to cause sedation compared to first-generation antihistamines. Pseudoephedrine sulfate is classified as an indirect sympathomimetic amine, used to relieve nasal congestion by constricting blood vessels in the nasal passages . Clarinex-D 12 Hour is marketed under various brand names, including Aerius and Clarinex, and is available in the form of oval-shaped tablets .
The synthesis of desloratadine involves several steps starting from loratadine, which undergoes descarboethoxylation to yield desloratadine. This process typically includes the use of specific reagents and conditions that facilitate the removal of the ethoxy group from loratadine. Pseudoephedrine sulfate is synthesized from ephedrine through a series of chemical modifications that enhance its solubility and efficacy as a decongestant .
The synthetic routes often involve:
Desloratadine has the empirical formula with a molecular weight of approximately 310.8 g/mol. Its structure features a tricyclic core that contributes to its antihistaminic properties. The molecular structure can be represented as follows:
Pseudoephedrine sulfate has the empirical formula and is characterized by its chiral centers that influence its pharmacological activity .
In vivo, desloratadine undergoes extensive metabolism primarily in the liver, where it is converted into its active metabolite, 3-hydroxydesloratadine, which is further glucuronidated for excretion. Pseudoephedrine sulfate primarily acts by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced swelling of nasal tissues.
The metabolic pathways involve:
Desloratadine functions by selectively blocking peripheral histamine H1 receptors, which prevents histamine from exerting its effects on target tissues. This action reduces symptoms such as itching and sneezing associated with allergic responses. Pseudoephedrine acts primarily as a decongestant by stimulating alpha-adrenergic receptors, leading to vasoconstriction in nasal blood vessels, thereby reducing nasal congestion.
Key data points include:
Clarinex-D 12 Hour tablets are characterized by their blue and white bilayer structure. The physical properties include:
Chemical properties include:
Clarinex-D 12 Hour combines desloratadine (2.5 mg), a potent second-generation antihistamine, with pseudoephedrine sulfate (120 mg), a sympathomimetic amine decongestant [1] [4]. This formulation leverages complementary pharmacological pathways:
Desloratadine, the primary metabolite of loratadine, exhibits high-affinity competitive binding to histamine H1 receptors [9]. Key characteristics include:
Table 1: Pharmacodynamic Profile of Desloratadine
Parameter | Value | Biological Impact |
---|---|---|
H1 Receptor Ki | 0.4 nM | Supresses histamine-induced wheal/flare |
Plasma Protein Binding | 82–87% | Prolongs half-life (27 hrs) |
Active Metabolite | 3-OH-desloratadine | Enhances duration of action |
Pseudoephedrine sulfate primarily activates α1-adrenergic receptors on vascular smooth muscle in nasal turbinates [3] [5]:
The bilayer tablet structure enables differential drug release profiles [1] [8]:
Table 2: Drug Release Kinetics in Clarinex-D 12 Hour
Component | Release Phase | Tmax (hr) | % Released at 12 hrs |
---|---|---|---|
Desloratadine | Immediate | 2.5–3.0 | ≥95% |
Pseudoephedrine | Sustained | 5.0–6.5 | 100% |
Polymer erosion kinetics ensure consistent pseudoephedrine delivery (mean Cmax = 240 ng/mL), maintaining nasal decongestion without plasma concentration spikes [1] [8].
Table 3: Compound Nomenclature in Clarinex-D 12 Hour
Chemical Entity | IUPAC Name | Brand Names |
---|---|---|
Desloratadine | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | Clarinex, Aerius, Azomyr |
Pseudoephedrine sulfate | (1S,2S)-2-(Methylamino)-1-phenylpropan-1-ol sulfate | Sudafed, Nexafed |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7